molecular formula C23H22N2O3 B2676347 N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide CAS No. 941963-68-4

N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide

Cat. No.: B2676347
CAS No.: 941963-68-4
M. Wt: 374.44
InChI Key: ONPROCSBXRCFOO-UHFFFAOYSA-N
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Description

N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide, also known as OEA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. OEA belongs to the class of fatty acid amides and is structurally similar to oleoylethanolamide (OEA), a naturally occurring compound in the body that regulates appetite and energy metabolism. OEA has been studied extensively for its role in weight management, inflammation, and neuroprotection. In

Scientific Research Applications

Synthesis and Reactivity

A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence. This method offers a high-yielding, operationally simple pathway for synthesizing anthranilic acid derivatives and oxalamides, indicating the potential for synthesizing complex oxalamide structures including N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide for various applications (Mamedov et al., 2016).

Catalytic Applications

Copper-catalyzed coupling reactions have been explored using oxalamide structures. Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been demonstrated as an effective catalyst system for Goldberg amidation with less reactive (hetero)aryl chlorides. This showcases the potential utility of oxalamide derivatives in catalytic processes, suggesting possible catalytic or synthetic applications for this compound (De, Yin, & Ma, 2017).

Material Science and Polymer Chemistry

The study of polymerization processes involving benzhydryl and related substituents offers insights into the development of materials with specific properties. For instance, ethylene polymerization catalyzed by nickel complexes with benzhydryl-substituted ligands demonstrates how these substituents influence polymer characteristics, pointing to the relevance of such chemical structures in designing materials with tailored properties (Gao et al., 2015).

Pharmaceutical and Biological Applications

Although direct applications of this compound in biological systems were not found, the exploration of similar structures in drug design and biological studies suggests a potential for investigating these compounds in therapeutic contexts. For example, the development of fluorescent probes for enzymatic activity monitoring indicates the utility of specific chemical functionalities in creating tools for biological research and potential therapeutic applications (Liu et al., 2014).

Properties

IUPAC Name

N'-benzhydryl-N-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-2-28-20-16-10-9-15-19(20)24-22(26)23(27)25-21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPROCSBXRCFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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